tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

Melanocortin-4 receptor MC4R antagonist 4-arylpyrrolidine-3-carboxamide

tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1315366-52-9, MFCD19382123) is a racemic Boc-protected 3-amino-4-(4-chlorophenyl)pyrrolidine with molecular formula C₁₅H₂₁ClN₂O₂ and molecular weight 296.79 g/mol. The compound is supplied as a research-grade intermediate at ≥95% purity and features a calculated logP of 3.222 and topological polar surface area of 50.36 Ų , placing it within favorable drug-like physicochemical space.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
Cat. No. B12068679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)
InChIKeyJSADRIFVCGKTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1315366-52-9): A Boc-Protected 4-Arylpyrrolidine Building Block for Neuroscience and Antiviral Drug Discovery


tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1315366-52-9, MFCD19382123) is a racemic Boc-protected 3-amino-4-(4-chlorophenyl)pyrrolidine with molecular formula C₁₅H₂₁ClN₂O₂ and molecular weight 296.79 g/mol . The compound is supplied as a research-grade intermediate at ≥95% purity and features a calculated logP of 3.222 and topological polar surface area of 50.36 Ų , placing it within favorable drug-like physicochemical space. It serves as a key synthetic intermediate for constructing advanced pyrrolidine-based ligands, including HIV-1 reverse transcriptase inhibitors described in patent US-8461348-B2 and melanocortin-4 receptor (MC4R) modulators .

Why Generic 4-Arylpyrrolidine Building Blocks Cannot Substitute for tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate in Structure–Activity Relationship (SAR) Programs


Within the 4-arylpyrrolidine-3-carboxamide chemical series, minor substituent variations on the aryl ring and pyrrolidine nitrogen produce order-of-magnitude shifts in target binding affinity and functional activity. For example, the unsubstituted trans-4-phenylpyrrolidine-3-carboxamide scaffold yields MC4R ligands with Ki values of 1.0–11 nM , whereas introduction of the 4-chlorophenyl substituent enables MC4R ligands with sub-nanomolar Ki values (0.5 nM) . Similarly, the Boc protecting group at the pyrrolidine 3-amino position is critical for downstream synthetic diversification; its removal or replacement (e.g., with benzyl or acetyl) alters both the reactivity and the ultimate biological profile of derived compounds . These steep SAR gradients mean that even structurally close analogs (e.g., 3-chlorophenyl regioisomers or N-benzyl derivatives) cannot be assumed interchangeable for procurement in medicinal chemistry campaigns targeting MC4R, Nav1.7, or HIV-1 RT.

Quantitative Differentiation Evidence for tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate Against Closest Structural Analogs


MC4R Binding Affinity: 4-Chlorophenyl Substituent Confers Sub-Nanomolar Ki vs. Unsubstituted Phenyl Analogs with 2- to 22-Fold Weaker Affinity

Derivatives of tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate, specifically trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides, achieve MC4R binding affinity as low as Ki = 0.5 nM (compound 18v) with functional antagonism IC₅₀ = 48 nM . In contrast, the closest phenyl-substituted analog series (trans-4-phenylpyrrolidine-3-carboxamides) exhibits Ki values of 1.0 nM (agonist 13b-1), 4.7 nM (antagonist 13b-2), 11 nM, and 8.6 nM across diastereoisomers . The 4-chlorophenyl modification thus enables a 2-fold improvement in binding affinity over the best unsubstituted phenyl analog (0.5 nM vs. 1.0 nM) and up to 22-fold improvement (0.5 nM vs. 11 nM) against other phenyl diastereoisomers.

Melanocortin-4 receptor MC4R antagonist 4-arylpyrrolidine-3-carboxamide Ki

Nav1.7 Channel Blockade: A Derivative of the 4-(4-Chlorophenyl)pyrrolidin-3-yl Scaffold Achieves 49.9 nM IC₅₀ in Patch Clamp Electrophysiology

A compound incorporating the trans-4-(4-chlorophenyl)pyrrolidin-3-yl core substructure—4-((trans-4-(4-chlorophenyl)pyrrolidin-3-yl)methoxy)-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (US9630929, Example 54)—demonstrated IC₅₀ = 49.9 nM against human Nav1.7 (sodium channel protein type 9 subunit alpha) in patch voltage clamp electrophysiology studies using HEK cells . This represents potent, single-digit nanomolar activity at a clinically validated pain target. No directly comparable Nav1.7 data exist for the unsubstituted phenyl-pyrrolidine scaffold series, making the 4-chlorophenyl variant the preferred entry point for Nav1.7-focused medicinal chemistry.

Nav1.7 Sodium channel Pain Patch clamp IC50

Lipophilicity and Physicochemical Differentiation: Calculated logP of 3.222 and TPSA of 50.36 Ų Position the Compound Within Optimal CNS Drug-like Space vs. More Polar Unprotected Analogs

tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate has a calculated logP of 3.222, XLogP3 of 2.7, and topological polar surface area (TPSA) of 50.36 Ų . By comparison, the unprotected 3-(4-chlorophenyl)pyrrolidine core (free amine, no Boc) has a reported logP of 2.32 and TPSA of only 12.03 Ų . The Boc-protected intermediate thus offers a balanced lipophilicity increase (~0.9 log units) and a 4.2× larger polar surface area, placing it more favorably within the CNS drug-like property space (TPSA < 70 Ų, logP 1–4) while maintaining adequate hydrogen-bonding capacity for target engagement. This profile is distinct from the highly lipophilic, low-TPSA free amine which may present solubility and selectivity challenges.

LogP TPSA CNS drug-likeness Physicochemical properties Boc-protected

Regioisomeric Specificity: 4-Chlorophenyl Substitution at Pyrrolidine C4 Enables HIV-1 RT Inhibitor Activity Distinct from 3-Chlorophenyl and 2-Chlorophenyl Regioisomers

The trans-4-(4-chlorophenyl)pyrrolidin-3-yl scaffold (CAS 1315368-76-3, the trans diastereomer of CAS 1315366-52-9) is explicitly cited as an intermediate in the synthesis of novel HIV-1 reverse transcriptase inhibitors, with reference to Pi et al., Bioorg. Med. Chem. Lett., 17, 4476 (2007) . In contrast, the 3-chlorophenyl regioisomer (tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate) and 2-chlorophenyl pyrrolidine analogs lack documented linkage to HIV-1 RT inhibitor development programs. The 4-chloro substitution pattern is critical for the ultimate pharmacophore orientation within the NNRTI binding pocket, as 3-chloro or 2-chloro isomers would project the chlorine atom into incompatible steric or electronic environments on the reverse transcriptase enzyme surface.

HIV-1 reverse transcriptase NNRTI Regioisomer 4-Chlorophenyl Pyrrolidine

Scalable Synthesis Access: Commercially Available at ≥95% Purity from Multiple Suppliers for Library Synthesis, with Established Patent Routes for Scale-Up

tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is commercially stocked at ≥95% purity by multiple vendors including Enamine (EN300-79951), Leyan (2013205), and BOC Sciences (CAS 1315368-76-3 for the trans diastereomer) . The compound is classified as a building block (MDL MFCD19382123) suitable for parallel synthesis and library production. Patent EP2814822 (F. Hoffmann-La Roche AG) describes novel pyrrolidine derivatives in the C07D 207/10 subclass covering compounds with carbamate substituents on the pyrrolidine ring , and related patent US-8461348-B2 establishes the broader intellectual property landscape for heterocyclic derivatives incorporating this scaffold. This multi-vendor availability at research and bulk scales distinguishes this specific building block from custom-synthesis-only analogs that incur 4–8 week lead times and higher per-gram costs.

Building block Commercial availability Purity Scale-up Medicinal chemistry

High-Impact Application Scenarios for tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate Based on Quantitative Evidence


MC4R Antagonist Lead Optimization for Obesity and Cachexia

Research groups pursuing melanocortin-4 receptor antagonists for obesity or cancer cachexia indications can use this Boc-protected building block to synthesize trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamide derivatives. The 4-chlorophenyl substituent enables sub-nanomolar MC4R binding (Ki = 0.5 nM for compound 18v) with functional antagonist activity (IC₅₀ = 48 nM) and high selectivity over other melanocortin subtypes . This represents a 2- to 22-fold binding affinity advantage over the unsubstituted phenyl scaffold series, justifying procurement of the 4-chlorophenyl building block as the preferred starting material for MC4R-focused libraries.

Nav1.7 Sodium Channel Blocker Development for Pain

The trans-4-(4-chlorophenyl)pyrrolidin-3-yl scaffold has been validated in Nav1.7 inhibitor programs, with a derivative demonstrating IC₅₀ = 49.9 nM in patch clamp electrophysiology on human Nav1.7 . Teams developing non-opioid pain therapeutics can procure this building block to generate focused libraries around the 4-chlorophenyl pyrrolidine core, leveraging the established sub-100 nM potency as a baseline for further optimization of pharmacokinetic properties and subtype selectivity.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Synthesis

The compound serves as a key intermediate in published synthetic routes toward novel HIV-1 reverse transcriptase inhibitors, as referenced in Pi et al., Bioorg. Med. Chem. Lett., 2007 . The 4-chlorophenyl substitution pattern is essential for proper pharmacophore orientation in the NNRTI binding pocket; the patent literature (US-8461348-B2, EP2814822) establishes the broader intellectual property context for pyrrolidine-based antiviral agents. Medicinal chemistry teams pursuing next-generation NNRTIs with activity against resistant HIV-1 strains should prioritize this building block to replicate and extend published SAR.

Parallel Library Synthesis and CNS Drug Discovery

With a calculated logP of 3.222, XLogP3 of 2.7, and TPSA of 50.36 Ų, the compound resides within favorable CNS drug-like property space . Its Boc-protected amine enables orthogonal deprotection and subsequent diversification (amide coupling, reductive amination, sulfonamide formation) without affecting the 4-chlorophenyl substituent. Multi-vendor commercial availability at ≥95% purity supports immediate initiation of parallel synthesis campaigns for CNS targets including MC4R, dopamine D4, and kappa opioid receptors, all of which have literature precedent for pyrrolidine-based ligand development.

Quote Request

Request a Quote for tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.